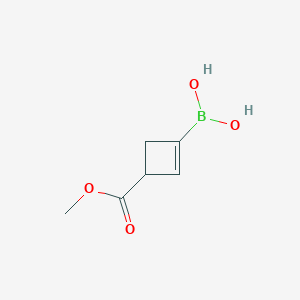
(3-(Methoxycarbonyl)cyclobut-1-en-1-yl)boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-(Methoxycarbonyl)cyclobut-1-en-1-yl)boronic acid is an organoboron compound with the molecular formula C₆H₉BO₄. This compound is primarily used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are essential for forming carbon-carbon bonds in the synthesis of various organic molecules .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-(Methoxycarbonyl)cyclobut-1-en-1-yl)boronic acid typically involves the reaction of cyclobutene derivatives with boronic acid reagents. One common method is the hydroboration-oxidation of cyclobutene derivatives, followed by esterification to introduce the methoxycarbonyl group .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale hydroboration-oxidation reactions under controlled conditions to ensure high yield and purity. The process may include steps such as distillation and crystallization to purify the final product .
化学反応の分析
Types of Reactions
(3-(Methoxycarbonyl)cyclobut-1-en-1-yl)boronic acid undergoes several types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or boronic anhydrides.
Reduction: The compound can be reduced to form cyclobutane derivatives.
Substitution: The boronic acid group can participate in substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Palladium catalysts and bases like potassium carbonate are commonly used in Suzuki-Miyaura cross-coupling reactions.
Major Products Formed
Oxidation: Boronic esters or boronic anhydrides.
Reduction: Cyclobutane derivatives.
Substitution: Various substituted cyclobutene derivatives, depending on the coupling partner.
科学的研究の応用
(3-(Methoxycarbonyl)cyclobut-1-en-1-yl)boronic acid has several applications in scientific research:
Chemistry: Used in the synthesis of complex organic molecules through Suzuki-Miyaura cross-coupling reactions.
Biology: Employed in the development of boron-containing drugs and bioactive molecules.
Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the production of advanced materials and polymers
作用機序
The mechanism of action of (3-(Methoxycarbonyl)cyclobut-1-en-1-yl)boronic acid in Suzuki-Miyaura cross-coupling reactions involves the following steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the halide or pseudohalide coupling partner.
Transmetalation: The boronic acid transfers its organic group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination to form the final coupled product.
類似化合物との比較
Similar Compounds
- Phenylboronic acid
- Vinylboronic acid
- Allylboronic acid
Uniqueness
(3-(Methoxycarbonyl)cyclobut-1-en-1-yl)boronic acid is unique due to its cyclobutene structure, which imparts specific reactivity and stability characteristics. This makes it particularly useful in the synthesis of strained ring systems and other complex organic molecules .
特性
分子式 |
C6H9BO4 |
|---|---|
分子量 |
155.95 g/mol |
IUPAC名 |
(3-methoxycarbonylcyclobuten-1-yl)boronic acid |
InChI |
InChI=1S/C6H9BO4/c1-11-6(8)4-2-5(3-4)7(9)10/h2,4,9-10H,3H2,1H3 |
InChIキー |
FHGFIVOVHZMVQD-UHFFFAOYSA-N |
正規SMILES |
B(C1=CC(C1)C(=O)OC)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[9-[(2R,4S,5S)-5-[[(tert-Butyldimethylsilyl)oxy]methyl]-4-(tritylamino)-2-tetrahydrofuryl]-6-oxo-6,9-dihydro-1H-purin-2-yl]isobutyramide](/img/structure/B13676638.png)
![Ethyl 7-bromo-1H-pyrrolo[3,2-c]pyridine-3-carboxylate](/img/structure/B13676639.png)
![2-(methylthio)-4-[(tetrahydro-2H-pyran-2-yloxy)methyl]pyrimidine](/img/structure/B13676646.png)

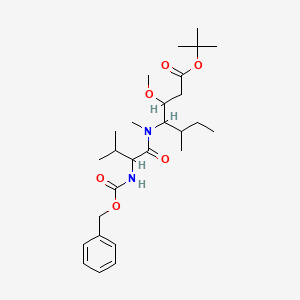
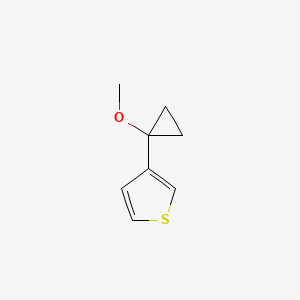
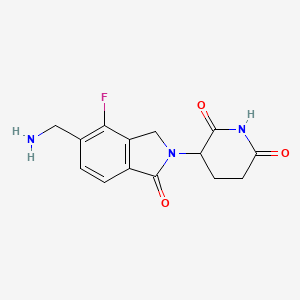
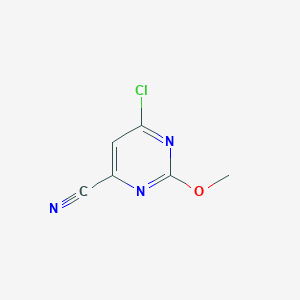
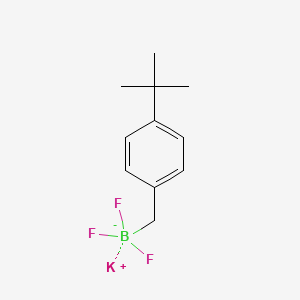

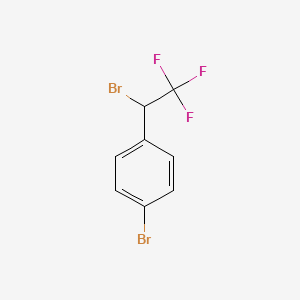
![5-Methyl-2-(p-tolyl)imidazo[1,2-a]pyridine](/img/structure/B13676694.png)
![Furo[2,3-b]pyridin-4-ylmethanol](/img/structure/B13676700.png)
![3-Acetylimidazo[1,2-b]pyridazine-6-carbonitrile](/img/structure/B13676707.png)
